Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate
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Overview
Description
Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate is an organic compound with a complex structure that includes a chlorophenyl group, a methyl group, and an oxovalerate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate typically involves the esterification of 4-chlorobenzoic acid with methanol, followed by a series of reactions to introduce the methyl and oxovalerate groups. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 5-(4-chlorophenyl)-3-methyl-5-oxovalerate include:
- Methyl 5-(4-bromophenyl)-3-methyl-5-oxovalerate
- Methyl 5-(4-fluorophenyl)-3-methyl-5-oxovalerate
- Methyl 5-(4-methylphenyl)-3-methyl-5-oxovalerate
Uniqueness
This compound is unique due to the presence of the chlorophenyl group, which imparts specific chemical properties such as increased reactivity in substitution reactions. This uniqueness makes it valuable in the synthesis of complex molecules and in applications where specific reactivity is required .
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-3-methyl-5-oxopentanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO3/c1-9(8-13(16)17-2)7-12(15)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLFCUWZNZIQQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C1=CC=C(C=C1)Cl)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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